molecular formula C8H10BrClN2O2 B13503194 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride

1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride

カタログ番号: B13503194
分子量: 281.53 g/mol
InChIキー: VBSBZAUFCICEHU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H9BrN2O2·HCl. It is a derivative of imidazo[1,5-a]pyridine, a bicyclic structure that is known for its diverse biological activities and applications in medicinal chemistry .

準備方法

The synthesis of 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride can be achieved through various synthetic routes. One common method involves the bromination of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the bromination process .

化学反応の分析

1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

作用機序

The mechanism of action of 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

類似化合物との比較

1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

生物活性

1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound notable for its diverse biological activities. Its unique fused ring structure and the presence of a bromine atom contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings and case studies.

This compound has a molecular formula of C7H9BrN2O2·HCl. It is synthesized through the bromination of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid using brominating agents like N-bromosuccinimide (NBS) in organic solvents such as dichloromethane.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The bromine atom can participate in halogen bonding and other non-covalent interactions that enhance binding affinity to enzymes or receptors. This property makes it a valuable scaffold in medicinal chemistry for developing novel therapeutic agents.

Anticancer Activity

Research indicates that derivatives of imidazo[1,5-a]pyridine exhibit significant anticancer properties. In studies involving human cervical carcinoma HeLa cells, compounds derived from imidazo[1,5-a]pyridine were evaluated for their cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined using PrestoBlue® viability assays. Several derivatives demonstrated potent cytotoxicity with IC50 values below 150 μM .

CompoundIC50 (μM)Activity
1a< 150High
1b25 - 100Moderate
1c> 700Low

Inhibition of Protein Geranylgeranylation

Another significant biological activity involves the inhibition of protein geranylgeranylation. The nature of substituents at the C6 position of the imidazo[1,5-a]pyridine ring influences the compound's efficacy against Rab geranylgeranyl transferase (RGGT). The most active inhibitors disrupted Rab11A prenylation in HeLa cells, suggesting potential applications in cancer therapeutics targeting cell signaling pathways .

Case Study 1: Cytotoxicity in HeLa Cells

A series of twelve phosphonopropionates derived from imidazo[1,5-a]pyridine were synthesized and evaluated for their cytotoxic effects on HeLa cells. The study found that nine compounds exhibited significant cytotoxic activity with IC50 values ranging from 25 to 150 μM. This highlights the potential of imidazo[1,5-a]pyridine derivatives in developing effective anticancer agents.

Case Study 2: Fluorescent Imaging Applications

Recent studies have designed new fluorescent dyes based on the imidazo[1,5-a]pyridine moiety for cell imaging applications. These compounds showed promising results in fluorescence cell imaging due to their favorable electronic properties and stability under biological conditions. The absorption spectra indicated that these compounds could serve as effective probes for visualizing cellular processes in real-time .

特性

分子式

C8H10BrClN2O2

分子量

281.53 g/mol

IUPAC名

1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H9BrN2O2.ClH/c9-6-5-3-1-2-4-11(5)7(10-6)8(12)13;/h1-4H2,(H,12,13);1H

InChIキー

VBSBZAUFCICEHU-UHFFFAOYSA-N

正規SMILES

C1CCN2C(=C(N=C2C(=O)O)Br)C1.Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。